molecular formula C15H21N3O2 B2726930 1-Cyclopentyl-4-(4-nitrophenyl)piperazine CAS No. 443915-54-6

1-Cyclopentyl-4-(4-nitrophenyl)piperazine

Cat. No.: B2726930
CAS No.: 443915-54-6
M. Wt: 275.352
InChI Key: BPQLMOSHJDBMDQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-(4-nitrophenyl)piperazine is a chemical compound with the molecular formula C15H21N3O2 and a molecular weight of 275.35 g/mol . This compound is characterized by a piperazine ring substituted with a cyclopentyl group and a nitrophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

1-cyclopentyl-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-18(20)15-7-5-14(6-8-15)17-11-9-16(10-12-17)13-3-1-2-4-13/h5-8,13H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQLMOSHJDBMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopentyl-4-(4-nitrophenyl)piperazine typically involves the reaction of 1-cyclopentylpiperazine with 4-nitrobenzyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-Cyclopentyl-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, iron powder, potassium permanganate, and chromium trioxide. The major products formed from these reactions include 1-cyclopentyl-4-(4-aminophenyl)piperazine and various oxidized derivatives.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperazine ring can engage in electrostatic interactions with target molecules . These interactions can modulate the activity of receptors or enzymes, leading to various biological effects.

Comparison with Similar Compounds

1-Cyclopentyl-4-(4-nitrophenyl)piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-Cyclopentyl-4-(4-nitrophenyl)piperazine (CPNP) is a synthetic compound with notable biological activity, particularly in pharmacological research. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse scientific literature.

Molecular Structure:

  • Molecular Formula: C15H21N3O2
  • Molecular Weight: 275.35 g/mol
  • IUPAC Name: this compound

Synthesis Methods:
CPNP is synthesized through the reaction of 1-cyclopentylpiperazine with 4-nitrobenzyl chloride under basic conditions. This method can be optimized for yield and purity, often utilizing continuous flow reactors for industrial production.

CPNP exhibits its biological effects primarily through interactions with various receptors and enzymes. The compound's nitrophenyl group facilitates hydrogen bonding and π-π interactions, while the piperazine moiety contributes to electrostatic interactions with target biomolecules. This unique structural configuration allows CPNP to participate in several biological processes, including:

  • Receptor Binding: CPNP has shown affinity for aminergic receptors, which are crucial in neuropharmacology.
  • Enzyme Inhibition: The compound can inhibit specific enzymes, which may lead to therapeutic effects in various diseases.

Pharmacological Effects

Research indicates that CPNP possesses a broad spectrum of biological activities:

  • Anticancer Activity: Studies have demonstrated that CPNP can induce cell death in cancer cells via necroptosis, a regulated form of necrosis. This mechanism was observed in K562 leukemic cells, where CPNP treatment resulted in increased reactive oxygen species (ROS) production and mitochondrial dysfunction .
  • Cytotoxicity: The compound exhibited concentration-dependent cytotoxic effects. For instance, IC50 values were reported at 427 μM for the MTT assay after 24 hours of exposure, indicating significant potential for further development as an anticancer agent .

Comparative Analysis

To understand the uniqueness of CPNP's biological activity, it is beneficial to compare it with similar piperazine derivatives:

Compound NameStructural FeaturesBiological Activity
1-(4-Nitrophenyl)piperazineLacks cyclopentyl groupModerate receptor binding
1-Cyclopentyl-4-nitrosopiperazineContains nitroso groupDifferent reactivity
CPNPCyclopentyl and nitrophenylStronger anticancer properties

This comparison highlights how the specific substitution pattern in CPNP contributes to its distinct chemical and biological properties.

Case Studies

Recent studies have explored the potential applications of CPNP in cancer therapy:

  • Study on K562 Cells: A study demonstrated that CPNP triggers necroptotic signaling pathways leading to cell death in K562 leukemic cells. The research indicated that this compound could overcome chemoresistance in cancer cells by inducing regulated necrosis instead of apoptosis .
  • Receptor Binding Studies: In vitro assays revealed that CPNP binds effectively to dopamine D4 receptors, suggesting its potential role in treating neurological disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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